molecular formula C65H95N19O22S4 B612398 alpha-conotoxin PnIA CAS No. 705300-84-1

alpha-conotoxin PnIA

Cat. No.: B612398
CAS No.: 705300-84-1
M. Wt: 1622.8 g/mol
InChI Key: VUVGEYBNLLGGBG-MVPSLEAZSA-N
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Mechanism of Action

Target of Action

Alpha-conotoxin PnIA primarily targets the nicotinic acetylcholine receptors (nAChRs), which are found both in the neuromuscular junction and central nervous system . These receptors play a crucial role in transmitting signals in the nervous system. This compound is a selective antagonist of α3β2 nAChR receptors .

Mode of Action

This compound interacts with its targets, the nAChRs, by binding to a small pocket situated above the β9/β10 hairpin of the (+) α7 nAChR . This interaction blocks the receptors, preventing the transmission of signals . The structure of PnIA is characterized by distinct hydrophobic and polar surfaces, a separation of the sole positive and negative charges, a hydrophobic region, and a protruding tyrosine side chain . These features may be important for the specific interaction of PnIA with neuronal nAChR .

Biochemical Pathways

The action of this compound affects the biochemical pathways associated with the function of nAChRs. By blocking these receptors, it disrupts the normal flow of signals in the nervous system . The exact downstream effects of this disruption can vary depending on the specific subtype of nAChR that is targeted and the location of these receptors in the body.

Pharmacokinetics

The compact architecture of the pnia toxin provides a rigid framework for presentation of chemical groups that are required for activity . This structure, along with its distinct hydrophobic and polar surfaces, may influence its bioavailability .

Result of Action

The primary result of this compound’s action is the inhibition of nAChRs, which prevents the transmission of signals in the nervous system . This can have various effects at the molecular and cellular level, depending on the specific subtype of nAChR that is targeted. For example, it has been shown that alpha-conotoxins and alpha-cobratoxin can promote the proliferation of C6 glioma cells .

Biochemical Analysis

Biochemical Properties

Alpha-Conotoxin PnIA blocks mammalian alpha-3-beta-2/CHRNA3-CHRNB2 and alpha-7/CHRNA7 nAChRs . It interacts with a hydrophobic pocket between two acetylcholine receptor subunits . The 16-residue peptides PnIA and PnIB from Conus pennaceus incorporate the same disulfide framework as other alpha-conotoxins .

Cellular Effects

This compound exhibits low cytotoxicity but enhances the antitumor effect of certain inhibitors . For instance, it enhances the antitumor effect of baicalein 1.4-fold after 24 hours and that of nordihydroguaiaretic acid 1.8–3.9-fold after 48 hours of cell cultivation .

Molecular Mechanism

The crystal structure of synthetic this compound incorporates a beta turn followed by two alpha-helical turns . The conformation is stabilized by two disulfide bridges that form the interior of the molecule, with all other side chains oriented outwards . These features may be important for the specific interaction of this compound with neuronal nAChR .

Temporal Effects in Laboratory Settings

The effects of this compound vary over time. For instance, it enhances the antitumor effect of baicalein 1.4-fold after 24 hours and that of nordihydroguaiaretic acid 1.8–3.9-fold after 48 hours of cell cultivation .

Dosage Effects in Animal Models

In vivo, baicalein, Alpha-Conotoxins MII and PnIA inhibit Ehrlich carcinoma growth and increase mouse survival . These effects are greatly enhanced by the combined application of Alpha-Conotoxin MII with indomethacin or Conotoxin PnIA with baicalein .

Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha-conotoxin PnIA can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis is typically carried out under mildly basic conditions to facilitate the coupling reactions. The disulfide bridges, which are crucial for the structural integrity of the peptide, are formed through oxidative folding .

Industrial Production Methods: Industrial production of this compound involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The peptide is then subjected to oxidative folding to ensure the correct disulfide bridge formation. The final product is characterized using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure and purity .

Chemical Reactions Analysis

Types of Reactions: Alpha-conotoxin PnIA primarily undergoes oxidation reactions to form its disulfide bridges. These reactions are essential for the peptide to attain its biologically active conformation .

Common Reagents and Conditions: The oxidative folding of this compound is typically carried out in an aqueous buffer containing oxidizing agents such as hydrogen peroxide or iodine. The reaction conditions are carefully controlled to ensure the formation of the correct disulfide bridges without over-oxidation .

Major Products: The major product of these reactions is the correctly folded this compound with its native disulfide bridge pattern. Incorrectly folded isomers may also form but are typically separated and discarded during the purification process .

Properties

IUPAC Name

2-[(1R,6R,9S,12S,15S,21S,24S,27S,30S,33R,36S,42S,48S,51S,56R)-56-[(2-aminoacetyl)amino]-21,24-bis(2-amino-2-oxoethyl)-6-carbamoyl-51-(hydroxymethyl)-9-[(4-hydroxyphenyl)methyl]-27,30-dimethyl-48-(2-methylpropyl)-8,11,14,20,23,26,29,32,35,41,47,50,53,55-tetradecaoxo-3,4,58,59-tetrathia-7,10,13,19,22,25,28,31,34,40,46,49,52,54-tetradecazapentacyclo[31.20.7.015,19.036,40.042,46]hexacontan-12-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C65H95N19O22S4/c1-29(2)18-37-63(104)84-17-7-10-46(84)65(106)83-16-6-9-45(83)62(103)81-42-27-110-108-26-41(72-49(89)23-66)59(100)80-43(60(101)78-39(24-85)57(98)76-37)28-109-107-25-40(51(69)92)79-54(95)34(19-32-11-13-33(86)14-12-32)74-56(97)36(22-50(90)91)75-61(102)44-8-5-15-82(44)64(105)38(21-48(68)88)77-55(96)35(20-47(67)87)73-53(94)31(4)70-52(93)30(3)71-58(42)99/h11-14,29-31,34-46,85-86H,5-10,15-28,66H2,1-4H3,(H2,67,87)(H2,68,88)(H2,69,92)(H,70,93)(H,71,99)(H,72,89)(H,73,94)(H,74,97)(H,75,102)(H,76,98)(H,77,96)(H,78,101)(H,79,95)(H,80,100)(H,81,103)(H,90,91)/t30-,31-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUVGEYBNLLGGBG-MVPSLEAZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(CSSCC3C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(CSSCC(C(=O)N3)NC(=O)CN)C(=O)NC(C(=O)N1)C)CC(C)C)CO)C(=O)N)CC6=CC=C(C=C6)O)CC(=O)O)CC(=O)N)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N[C@@H](CSSC[C@@H](C(=O)N3)NC(=O)CN)C(=O)N[C@H](C(=O)N1)C)CC(C)C)CO)C(=O)N)CC6=CC=C(C=C6)O)CC(=O)O)CC(=O)N)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C65H95N19O22S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1622.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

705300-84-1
Record name n/a
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Q & A

Q1: What is the primary target of α-conotoxin PnIA and how does it exert its effect?

A1: α-Conotoxin PnIA is a potent antagonist of neuronal nicotinic acetylcholine receptors (nAChRs) [, , , , , , , , ]. By binding to these receptors, it prevents the binding of acetylcholine, the endogenous neurotransmitter, ultimately inhibiting the normal function of these ion channels [, , ].

Q2: Which specific nAChR subtype does α-conotoxin PnIA show preference for?

A2: While α-conotoxin PnIA can inhibit various nAChR subtypes, it exhibits a higher affinity for the α3β2 subtype compared to the α7 subtype [, , ]. This selectivity makes it a valuable tool for studying the roles of different nAChR subtypes in neuronal signaling.

Q3: How does the structure of α-conotoxin PnIA contribute to its activity and selectivity?

A3: α-Conotoxin PnIA adopts a compact structure stabilized by two disulfide bridges, forming a core scaffold observed in other neuronal α-conotoxins [, , ]. This scaffold supports two loops that present crucial amino acid side chains for interaction with nAChRs. Notably, residue 10 plays a significant role in determining subtype selectivity. For example, substituting Alanine with Leucine at position 10 ([A10L]PnIA) increases its affinity for the α7 subtype [, ].

Q4: What techniques are employed to study the structure and interaction of α-conotoxin PnIA with nAChRs?

A4: Researchers utilize a combination of techniques to elucidate the structural features and binding mechanism of α-conotoxin PnIA. Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in determining its solution structure, revealing the presence of β-turns and a 310 helix [, ]. X-ray crystallography provides high-resolution structures, highlighting the conserved disulfide framework [, ]. Furthermore, studies involving chimeric nAChR subunits and point mutations help pinpoint the specific amino acid residues crucial for toxin binding and subtype selectivity [].

Q5: Has α-conotoxin PnIA been used to investigate the functional properties of nAChRs?

A5: Yes, α-conotoxin PnIA has been instrumental in dissecting the components of the nicotinic acetylcholine-induced current in mammalian parasympathetic neurons []. It has also been used in studies to understand the different states of the α7 nAChR, particularly in the context of the α7-L247T mutation, which exhibits altered desensitization properties [].

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